2-(4-methylphenoxy)-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
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Overview
Description
2-(4-methylphenoxy)-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazoloquinoline core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is the post-Ugi modification strategy, which allows for the functionalization of the pyrazoloquinoline core . This method involves the use of various reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-(4-methylphenoxy)-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as an antileishmanial agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share a similar core structure and have been studied for their antileishmanial activity.
1,9-dihydro-3-phenyl-4H-pyrazolo[3,4-b]quinolin-4-one:
Uniqueness
What sets 2-(4-methylphenoxy)-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide apart is its specific functional groups and the resulting biological activity
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-11-27-23-19(13-17-8-5-16(3)12-20(17)24-23)22(26-27)25-21(28)14-29-18-9-6-15(2)7-10-18/h5-10,12-13H,4,11,14H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVMREUMGRQQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)COC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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